{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Overview
Description
Acetic acid, 2-[[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]- is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]- typically involves the formation of the triazole ring followed by the introduction of the thioacetic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates possible applications in the development of new pharmaceuticals, particularly for treating infections.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid, 2-[[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]- exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound may disrupt cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-[[5-[[(4-methylphenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]thio]-
- {[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetic acid
Uniqueness
Compared to similar compounds, acetic acid, 2-[[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]- is unique due to its specific substitution pattern on the triazole ring.
Properties
IUPAC Name |
2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-3-5-9(6-4-8)11-13-14-12(15(11)2)18-7-10(16)17/h3-6H,7H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWRSEQLHRSAJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155409 | |
Record name | 2-[[4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436090-58-3 | |
Record name | 2-[[4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436090-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-Methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101155409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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